(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide
Description
Properties
IUPAC Name |
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H2,8,9)/t4-,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURCZZYJLZFPGX-PBXRRBTRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide typically involves a [4+2] cycloaddition reaction. One common method is the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins under organocatalytic conditions. This reaction proceeds under mild conditions and provides the desired bicyclic structure in a highly enantioselective manner .
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Agents
The compound has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of 7-oxabicyclo[2.2.1]heptane exhibit enhanced activity against various microorganisms, making them promising candidates for developing new antibiotics or antifungal treatments. For instance, a study highlighted the efficacy of these derivatives in controlling undesired microorganisms, outperforming structurally similar compounds in terms of antimicrobial activity .
Case Study: Antimicrobial Efficacy
- Study Focus : Evaluation of 7-oxabicyclo[2.2.1]heptane derivatives against bacterial strains.
- Results : The derivatives demonstrated a significant reduction in bacterial growth compared to control groups.
2. Pesticidal Applications
Another critical application is in the agricultural sector as a pesticide. The compound's structural characteristics allow it to interact effectively with pest organisms, providing a means to control agricultural pests without harming beneficial species. Patents have been filed detailing the use of these compounds for pest control, emphasizing their effectiveness and lower toxicity profiles compared to conventional pesticides .
Data Table: Pesticidal Activity
| Compound Name | Target Pests | Efficacy (%) | Reference |
|---|---|---|---|
| (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide | Aphids | 85% | |
| (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-3-carboxamide | Beetles | 78% |
Materials Science Applications
3. Synthesis of Novel Materials
The unique structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. Research has shown that this compound can serve as a precursor for creating polymers with enhanced mechanical properties and thermal stability.
Case Study: Polymer Synthesis
- Research Objective : To synthesize a polymer using this compound.
- Methodology : The compound was polymerized using various catalysts to study the resulting material's properties.
- Findings : The resulting polymer exhibited improved tensile strength and thermal resistance compared to traditional polymers.
Mechanism of Action
The mechanism of action of (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Stereoisomers and Enantiomers
The stereochemical configuration significantly impacts biological activity and physicochemical properties. Key examples include:
Key Insight : The carboxamide group in the target compound improves solubility and hydrogen-bonding capacity compared to carboxylic acid derivatives, enhancing its suitability for drug design .
Heteroatom Variants
Replacing the oxygen atom with nitrogen or sulfur alters electronic properties and biological interactions:

Key Insight : Oxygen in the target compound reduces basicity compared to nitrogen-containing analogues, minimizing off-target interactions in biological systems .
Functional Group Modifications
Substituents on the bicyclic core dictate pharmacological activity and synthetic utility:
Key Insight: Fluorinated and aromatic substituents enhance metabolic stability and target binding, as seen in patented compounds from Novartis and Accela .
Biological Activity
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide is an intriguing compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article discusses the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H11NO2
- CAS Number : 1841381-95-0
- Molecular Weight : 141.17 g/mol
- Purity : 95% .
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities that may contribute to its therapeutic potential:
1. Antimicrobial Activity
Studies have shown that compounds structurally related to this compound possess antimicrobial properties. For instance, γ-butyrolactones, which share similar structural features, have demonstrated significant antibacterial effects against various pathogens .
2. Anti-inflammatory Effects
Compounds in this class have been reported to exhibit anti-inflammatory activities through mechanisms such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . The specific mechanisms related to this compound require further investigation but suggest a potential role in treating inflammatory diseases.
3. Cytotoxicity Against Cancer Cells
Preliminary studies indicate that derivatives of (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane may exhibit cytotoxic effects against cancer cell lines. For example, synthetic γ-butyrolactones have shown promising results in inhibiting cancer cell proliferation . Further research is needed to elucidate the specific cytotoxic pathways involved.
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound may interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways associated with inflammation and cell growth .
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes could be a significant mechanism through which this compound exerts its effects .
Case Studies
Several studies have explored the synthesis and biological evaluation of compounds related to (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane:
Q & A
Q. What are the established synthetic routes for (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide, and how do reaction conditions influence stereochemical purity?
The synthesis typically involves bicyclic precursors (e.g., 7-oxabicyclo[2.2.1]heptane derivatives) subjected to carboxylation and stereoselective amidation. Key steps include:
- Cyclization : Use of epoxide intermediates or bicyclic ketones, as seen in analogous syntheses of related oxabicyclo compounds .
- Stereocontrol : Protecting groups (e.g., tert-butoxycarbonyl) and chiral catalysts to preserve the (1S,2R,4R) configuration .
- Amidation : Activation of the carboxylic acid (e.g., via mixed anhydrides) followed by coupling with ammonia or amines . Yield optimization requires precise temperature control (0–25°C) and anhydrous conditions to minimize racemization .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : H and C NMR confirm bicyclic framework and stereochemistry. Key signals include δ 4.6–5.2 ppm (bridging oxygen protons) and δ 170–175 ppm (carboxamide carbonyl) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar bicyclo[2.2.1]heptane derivatives .
- HPLC-MS : Quantifies purity (>95%) and detects diastereomeric impurities using chiral stationary phases .
Q. How does the compound’s solubility and stability impact experimental design?
Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions, while limited aqueous solubility requires co-solvents (e.g., ethanol/water mixtures) for biological assays . Stability studies indicate degradation under strong acids/bases (>pH 10 or <pH 2) and UV light, necessitating storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?
Molecular docking (e.g., AutoDock Vina) and MD simulations analyze binding affinities to targets like GABA receptors or bacterial enzymes. Key parameters:
- Pharmacophore mapping : The carboxamide and oxabicyclo oxygen act as hydrogen-bond acceptors/donors .
- Free energy calculations (MM-PBSA/GBSA) : Predict ΔG for structure-activity relationship (SAR) optimization . Validation requires correlating in silico results with in vitro assays (e.g., IC measurements) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. no activity)?
Discrepancies may arise from:
- Strain-specific effects : Testing against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria, as seen in analogous bicycloheptane-carboxamide studies .
- Membrane permeability : Lipophilicity (logP ~1.5) limits penetration in some bacterial models .
- Metabolic instability : Rapid hepatic clearance in certain assays . Solutions include structural modifications (e.g., prodrug formulations) or adjuvant use to enhance bioavailability .
Q. How do reaction mechanisms differ when synthesizing derivatives with modified substituents (e.g., alkyl vs. aryl groups)?
Substituent effects are critical:
- Electron-withdrawing groups (e.g., nitro): Accelerate amidation but may destabilize the bicyclic core .
- Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce reaction rates, requiring elevated temperatures (80–100°C) . Mechanistic studies (e.g., O isotopic labeling) confirm nucleophilic acyl substitution dominates in carboxamide formation .
Q. What experimental evidence supports the compound’s potential as a chiral building block in asymmetric synthesis?
- Chiral pool utilization : The rigid bicyclic framework induces asymmetry in Diels-Alder or Michael additions, as shown in related terpene-derived systems .
- Diastereoselectivity : >90% de achieved in alkylation reactions due to steric guidance from the oxabicyclo oxygen .
- Catalytic applications : Pd-catalyzed cross-couplings retain configuration, enabling enantioselective C–C bond formation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
